molecular formula C11H12N4OS2 B3035247 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 304662-71-3

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B3035247
CAS RN: 304662-71-3
M. Wt: 280.4 g/mol
InChI Key: CJEGUVOYHRXLTE-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-thiadiazole . It has been designed, synthesized, and evaluated in vitro for its urease inhibitor activities . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Synthesis Analysis

The synthesis of this compound involves a three-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds have shown better antiproliferative activity than 5-fluorouracil used as a reference drug .


Molecular Structure Analysis

The molecular structure of this compound is related to its bioactive properties. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of amines with 2-chloroacetyl chloride, followed by reaction with hydrazinecarbothioamide and carbon disulfide .

Scientific Research Applications

Urease Inhibition

Urease is a nickel-containing enzyme found in various organisms, including bacteria, fungi, and some plant cells. It catalyzes the conversion of urea to ammonia and carbon dioxide. Inhibition of urease is crucial for treating infections caused by Helicobacter pylori, a bacterium colonized in the human stomach. The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has been evaluated as a urease inhibitor. It efficiently interacts with the active site of the urease enzyme, demonstrating promising inhibitory activity with an IC50 of 2.85 µM .

Antifungal Properties

Thiadiazole derivatives, including this compound, have shown antifungal activity. Their potential as antifungal agents makes them valuable in combating fungal infections .

Antiviral Applications

While further research is needed, thiadiazole compounds have been explored for their antiviral properties. Investigating their efficacy against specific viruses could yield valuable insights .

Potential Antidepressant Activity

Although not extensively studied, some thiadiazole derivatives exhibit antidepressant-like effects. Researchers continue to explore their potential in this area .

Antitumor and Anti-Inflammatory Effects

The compound’s structural features suggest possible antitumor and anti-inflammatory activities. Investigating its effects on cancer cells and inflammatory pathways could provide valuable data .

Agricultural Applications

This compound serves as an important intermediate in pesticide synthesis. Specifically, it can be used to create phenylamine-based insecticides, such as diclofop-methyl .

Mechanism of Action

Target of Action

It’s worth noting that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been reported to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Mode of Action

It can be inferred from the properties of 1,3,4-thiadiazole derivatives that these compounds interact with their targets by disrupting processes related to dna replication . This disruption inhibits the replication of both bacterial and cancer cells .

Biochemical Pathways

Given that 1,3,4-thiadiazole derivatives disrupt dna replication processes , it can be inferred that the compound may affect pathways related to DNA synthesis and cell division.

Pharmacokinetics

It’s known that the mesoionic nature of thiadiazoles allows them to cross cellular membranes, which could influence their absorption and distribution .

Result of Action

Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes , it can be inferred that this compound may lead to the inhibition of cell replication, potentially leading to cell death in bacterial and cancer cells.

Action Environment

It’s known that the bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine . This suggests that the compound’s action could be influenced by factors that affect the stability of the thiadiazole ring or its interactions with pyrimidine in the cellular environment.

Future Directions

The future directions for this compound could involve further evaluation of its urease inhibitory activity and potential as a treatment for infections caused by Helicobacter pylori . Additionally, the compound could be explored for its potential anticancer activities, given its ability to disrupt processes related to DNA replication .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c1-7-2-4-8(5-3-7)13-9(16)6-17-11-15-14-10(12)18-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEGUVOYHRXLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162291
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

CAS RN

304662-71-3
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304662-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(4-METHYLPHENYL)ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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